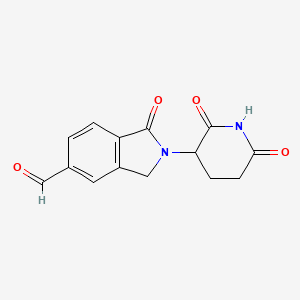
2-(2,6-Dioxopiperidin-3-yl)-1-oxoisoindoline-5-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,6-Dioxopiperidin-3-yl)-1-oxoisoindoline-5-carbaldehyde is a complex organic compound that belongs to the class of isoindoline derivatives. This compound is characterized by the presence of a piperidine ring fused to an isoindoline structure, with additional functional groups including a carbaldehyde and oxo groups. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,6-Dioxopiperidin-3-yl)-1-oxoisoindoline-5-carbaldehyde typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the piperidine ring, followed by its fusion with the isoindoline structure. The key steps include:
Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Fusion with Isoindoline: The piperidine ring is then fused with an isoindoline derivative through condensation reactions.
Introduction of Functional Groups: The carbaldehyde and oxo groups are introduced through selective oxidation and formylation reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process is typically scaled up from laboratory conditions to industrial reactors, ensuring consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(2,6-Dioxopiperidin-3-yl)-1-oxoisoindoline-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional oxo groups or to modify existing functional groups.
Reduction: Reduction reactions can be used to convert oxo groups to hydroxyl groups or to reduce the carbaldehyde to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield additional ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
2-(2,6-Dioxopiperidin-3-yl)-1-oxoisoindoline-5-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: It is explored for its potential therapeutic effects, particularly in the development of new drugs for cancer and inflammatory diseases.
Industry: The compound is used in the production of pharmaceuticals and as an intermediate in the synthesis of other chemical products.
Mechanism of Action
The mechanism of action of 2-(2,6-Dioxopiperidin-3-yl)-1-oxoisoindoline-5-carbaldehyde involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, modulating biological pathways and exerting therapeutic effects. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 4-Amino-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione
- 2-(2,6-Dioxopiperidin-3-yl)-5-fluoroisoindoline-1,3-dione
- 5-Bromo-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione
Uniqueness
2-(2,6-Dioxopiperidin-3-yl)-1-oxoisoindoline-5-carbaldehyde is unique due to its specific functional groups and structural configuration, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in medicinal chemistry.
Properties
Molecular Formula |
C14H12N2O4 |
|---|---|
Molecular Weight |
272.26 g/mol |
IUPAC Name |
2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindole-5-carbaldehyde |
InChI |
InChI=1S/C14H12N2O4/c17-7-8-1-2-10-9(5-8)6-16(14(10)20)11-3-4-12(18)15-13(11)19/h1-2,5,7,11H,3-4,6H2,(H,15,18,19) |
InChI Key |
ILKPUQNPUXVWLU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC(=C3)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















